1-Phenyl-3-(2-thiazolyl)-2-thiourea
Overview
Description
1-Phenyl-3-(2-thiazolyl)-2-thiourea (PTTU) is a well-characterized dopamine β-hydroxylase inhibitor . It has been investigated as a potential therapeutic application for neurodegenerative disease caused by 6-hydroxydopamine . It is also known to inhibit melanogenesis .
Molecular Structure Analysis
The empirical formula of 1-Phenyl-3-(2-thiazolyl)-2-thiourea is C10H9N3S2. It has a molecular weight of 235.33 . The SMILES string representation of its structure is S=C(Nc1ccccc1)Nc2nccs2 .Physical And Chemical Properties Analysis
1-Phenyl-3-(2-thiazolyl)-2-thiourea has a melting point of 183-185°C (dec.) (lit.) .Scientific Research Applications
Neuroprotective Effects : 1-Phenyl-3-(2-thiazolyl)-2-thiourea has been shown to protect adrenergic nerve plexus in mice from the destructive action of neurotoxins like 5,7-dihydroxytryptamine and 6-hydroxydopamine, indicating potential neuroprotective properties (Allis & Cohen, 1977), (Cohen et al., 1975).
Applications in Organic Synthesis and Drug Design : Studies have focused on the structural analysis and regioselectivity of thiourea derivatives in the synthesis of potential drugs. Quantum chemical calculations and physico-chemical studies have been employed to understand the reaction mechanisms and properties of these compounds (Perekhoda et al., 2017).
Inhibition of Melanogenesis : Research has demonstrated that 1-Phenyl-3-(2-thiazolyl)-2-thiourea inhibits melanin biosynthesis in human epidermal melanocytes, indicating potential use as a depigmentation agent for hyperpigmentation disorders (Kim et al., 2016).
Development of Antiallergy Agents : Thiourea derivatives have been synthesized and tested for antiallergy activity, showing significant potency and providing insights for pharmacological evaluation (Hargrave et al., 1983).
Ytterbium Ion-Selective Sensors : 1-Phenyl-3-(2-thiazolyl)-2-thiourea has been used in the development of ytterbium ion-selective sensors, demonstrating its application in analytical chemistry (Singh et al., 2007).
Potential Antiparkinson Activity : Research has indicated that thiourea derivatives, including 1-Phenyl-3-(2-thiazolyl)-2-thiourea, have potential antiparkinson, temperature-lowering, calming, and muscle-relaxing properties (Kreutzberger & Daus, 1988).
Uranium(VI) Photometric Determination : The compound has been used in the development of a method for the photometric determination of uranium(VI), highlighting its role in nuclear and environmental science (Chandak et al., 1996).
Cytotoxic and Anti-HIV Properties : Research has explored the cytotoxicity against cancer cells and anti-HIV properties of thiourea derivatives, contributing to the development of new therapeutic agents (Bielenica et al., 2017).
Antimicrobial and Anti-Biofilm Activities : Thiourea derivatives have been studied for their antimicrobial and anti-biofilm activities against various microorganisms, including bacteria and fungi, suggesting their potential in combating infectious diseases (Stefanska et al., 2015).
Effect on Drug Metabolism : Studies have investigated the impact of 1-Phenyl-3-(2-thiazolyl)-2-thiourea on drug metabolism in rats, providing insights into its interactions with other pharmaceutical agents (Smith et al., 1980).
Activation of Autophagy in Zebrafish Embryos : The compound has been reported to activate autophagy in zebrafish embryos, suggesting a role in biological processes related to development and disease (Chen et al., 2020).
Anticancer, Antiglycation, and Antioxidant Activities : Thiourea analogs have been synthesized and evaluated for their anticancer, antiglycation, and antioxidant activities, contributing to the development of novel therapeutic agents (Taha et al., 2023).
In Vivo Metabolism Study : The metabolism of N-phenyl-N′-(3,5-dimethylpyrazole-4-yl) thiourea in rats has been studied, providing insights into the pharmacokinetics and pharmacodynamics of thiourea derivatives (Kaymakçıoğlu et al., 2003).
Antimicrobial Activities of Novel Derivatives : Synthesis and evaluation of novel thiourea derivatives for their antimicrobial activities have been reported, highlighting their potential in drug discovery (Saljooghi et al., 2017).
Synthesis of Biodynamic Agents : The synthesis of isoxazolyl thiazolyl thiazolidinones as potential biodynamic agents has been explored, further illustrating the versatility of thiourea derivatives in medicinal chemistry (Rajanarendar et al., 2009).
properties
IUPAC Name |
1-phenyl-3-(1,3-thiazol-2-yl)thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3S2/c14-9(13-10-11-6-7-15-10)12-8-4-2-1-3-5-8/h1-7H,(H2,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZZOZBWAZHCAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC2=NC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20164153 | |
Record name | Phenylthiazolylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20164153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3-(2-thiazolyl)-2-thiourea | |
CAS RN |
14901-16-7 | |
Record name | 1-Phenyl-3-(2-thiazolyl)-2-thiourea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14901-16-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenylthiazolylthiourea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014901167 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiourea, N-phenyl-N'-2-thiazolyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139257 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenylthiazolylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20164153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-phenyl-3-(thiazol-2-yl)thiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.413 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHENYLTHIAZOLYLTHIOUREA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YLB873BH59 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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